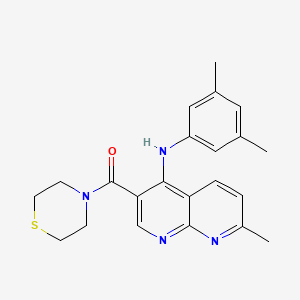![molecular formula C18H21ClN4OS B2790796 5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-85-8](/img/structure/B2790796.png)
5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a chlorophenyl group, a methylpiperidin-1-yl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol group. The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 428.94. Further properties such as melting point, boiling point, solubility, etc., aren’t available in the retrieved data.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The thiazole and triazole rings in its structure are known for their ability to inhibit the growth of various bacteria and fungi. Research has indicated that derivatives of thiazole and triazole can disrupt microbial cell walls and interfere with essential enzymatic processes .
Antitumor and Cytotoxic Activity
The compound’s structure suggests it could be effective in targeting cancer cells. Thiazole derivatives have been studied for their cytotoxic effects on tumor cells, and this specific compound may induce apoptosis or inhibit cell proliferation in certain cancer types . Its unique molecular configuration allows it to interact with cellular targets involved in cancer progression.
Anti-inflammatory Properties
The presence of the thiazole ring also contributes to anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
Research into thiazole and triazole derivatives has revealed their potential neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases . The specific compound could be explored for its ability to mitigate neuronal damage in conditions like Alzheimer’s and Parkinson’s diseases.
Antiviral Activity
The compound’s structure suggests it may have antiviral properties. Thiazole and triazole derivatives have been investigated for their ability to inhibit viral replication and interfere with viral enzymes . This compound could be a starting point for developing new antiviral therapies.
Antioxidant Potential
The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage. Antioxidants neutralize free radicals, reducing the risk of chronic diseases such as cancer and cardiovascular diseases . This compound’s ability to donate electrons and stabilize reactive oxygen species could be beneficial in therapeutic applications.
Anticonvulsant Activity
Thiazole derivatives have been studied for their anticonvulsant properties, which can help manage seizure disorders . This compound could potentially modulate neurotransmitter activity and stabilize neuronal membranes, making it a candidate for epilepsy treatment.
Antidiabetic Effects
Research has shown that thiazole and triazole derivatives can influence glucose metabolism and insulin sensitivity . This compound might help in developing new treatments for diabetes by improving insulin response and reducing blood glucose levels.
未来方向
The future directions for research on this compound could include further exploration of its biological activities, development of synthesis methods, and detailed study of its physical and chemical properties. Given the wide range of biological activities exhibited by similar compounds , this compound could potentially be a valuable target for future pharmaceutical research.
属性
IUPAC Name |
5-[(2-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-11-6-5-9-22(10-11)15(13-7-3-4-8-14(13)19)16-17(24)23-18(25-16)20-12(2)21-23/h3-4,7-8,11,15,24H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKVRWLEOAJXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

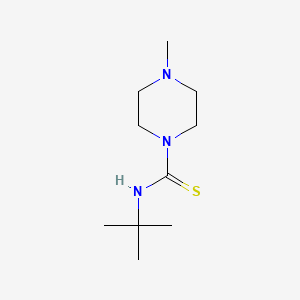
![(5-Bromopyridin-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2790716.png)
![N~6~-(4-ethoxyphenyl)-N~6~-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2790717.png)

![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)
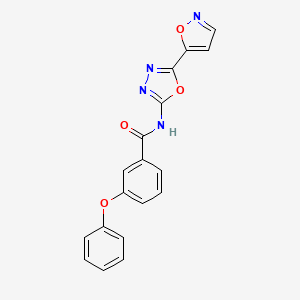
![4-phenyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2790727.png)
![Benzyl 4-[(1-cyano-2-hydroxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2790728.png)
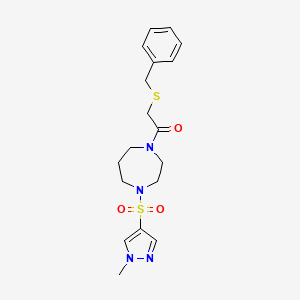
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)

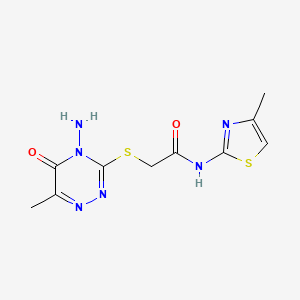
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790735.png)
